![molecular formula C23H20FN3O4 B2598074 N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-27-7](/img/no-structure.png)

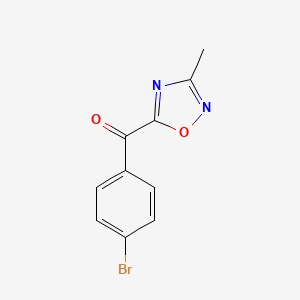

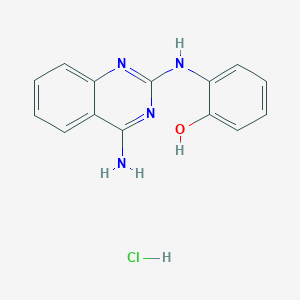

N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique

Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, has been identified as selective ligands for the translocator protein (18 kDa), which is significant for imaging neuroinflammatory processes using PET (Positron Emission Tomography). These compounds, particularly those radiolabeled with fluorine-18, have shown potential in in vivo imaging to study neuroinflammation through PET scans (Dollé et al., 2008), (Damont et al., 2015).

Antitumor and Cytotoxic Activities

Derivatives of the compound, particularly those involving the pyrimidine and pyrazole scaffold, have been synthesized and evaluated for their anticancer activities. These compounds have shown appreciable cancer cell growth inhibition in various cancer cell lines, highlighting their potential as leads for the development of new anticancer agents (Al-Sanea et al., 2020), (Shams et al., 2010).

Anti-inflammatory Activities

Certain derivatives of this compound have been synthesized with modifications aimed at enhancing anti-inflammatory activity. These studies show promising results in the development of new anti-inflammatory agents, providing a basis for further research in this area (Sunder & Maleraju, 2013).

Antimicrobial Activities

The compound and its derivatives have also been explored for their antimicrobial properties. These studies involve the synthesis of new heterocyclic compounds incorporating the acetamide moiety, which have been tested and evaluated as antimicrobial agents. This research demonstrates the potential of these compounds in developing new treatments against microbial infections (Darwish et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluorobenzaldehyde with cyclopentanone to form 4-fluorocyclopentylideneacetone. This intermediate is then reacted with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopentanone", "3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base such as potassium carbonate to form 4-fluorocyclopentylideneacetone.", "Step 2: Reaction of 4-fluorocyclopentylideneacetone with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine in the presence of a catalyst such as acetic acid to form N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

Numéro CAS |

877657-27-7 |

Formule moléculaire |

C23H20FN3O4 |

Poids moléculaire |

421.428 |

Nom IUPAC |

N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28) |

Clé InChI |

RVTCNHZGZPZMBK-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

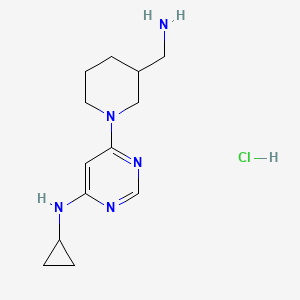

![{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol](/img/structure/B2598000.png)

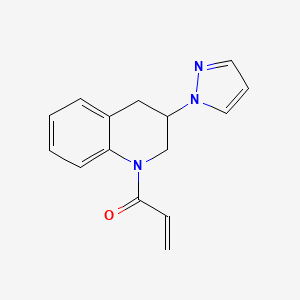

![4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2598003.png)

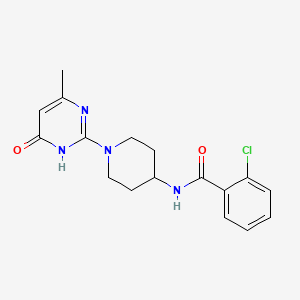

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2598005.png)

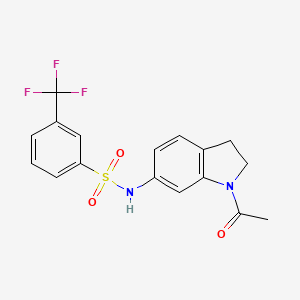

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)